N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-PHENETHYLTHIOUREA

Description

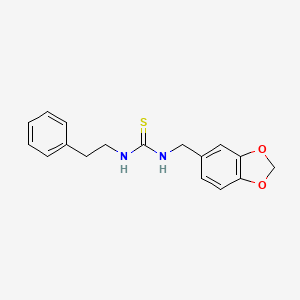

N-(1,3-Benzodioxol-5-ylmethyl)-N'-phenethylthiourea is a thiourea derivative characterized by a 1,3-benzodioxole moiety linked via a methylene group to one thiourea nitrogen, while the other nitrogen is substituted with a phenethyl group. Thioureas are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. Structural analogs of this compound often vary in substituent groups, leading to differences in physicochemical properties and biological efficacy .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c22-17(18-9-8-13-4-2-1-3-5-13)19-11-14-6-7-15-16(10-14)21-12-20-15/h1-7,10H,8-9,11-12H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNNAHPMUSVTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=S)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENETHYLTHIOUREA typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with phenethylamine in the presence of a thiourea derivative. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENETHYLTHIOUREA may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENETHYLTHIOUREA has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to induce specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Key Structural Differences

The most direct structural analog identified is N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea (CAS: 692732-83-5), which shares the benzodioxole-thiourea core but differs in its substituents:

- Target Compound : Benzodioxolylmethyl (C₈H₇O₂) and phenethyl (C₈H₉) groups.

- Analog (CAS 692732-83-5): Benzodioxolyl (C₇H₅O₂) and 2-cyano-4,5-dimethoxyphenyl (C₉H₇N₁O₂) groups .

Physicochemical Properties

| Parameter | N-(1,3-Benzodioxol-5-ylmethyl)-N'-phenethylthiourea | N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea |

|---|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₂S (hypothetical*) | C₁₇H₁₅N₃O₄S |

| Molar Mass (g/mol) | ~357.4 (estimated) | 357.38 |

| Key Functional Groups | Benzodioxolylmethyl, phenethyl | Benzodioxolyl, cyano, methoxy |

| Lipophilicity (LogP) | Higher (due to phenethyl) | Moderate (polar cyano and methoxy groups reduce lipophilicity) |

Activity Trends

- Target Compound : The phenethyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs), while the benzodioxole group could improve metabolic resistance.

Research Findings

- No direct biological data for the target compound was found in the provided evidence. However, thioureas with benzodioxole motifs have demonstrated anticonvulsant and antiproliferative activities in prior studies.

Broader Context: Thiourea Derivatives in Drug Discovery

While the provided evidence focuses on sulfonamide derivatives (e.g., compounds 5a–5d in ) and unrelated bicyclic amines (), these highlight the importance of substituent choice in drug design. For example:

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenethylthiourea is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure, which includes a benzodioxole moiety. Its molecular formula is with a molecular weight of approximately 320.42 g/mol. This structure contributes to its potential biological activities.

Antioxidant Activity

Research has indicated that compounds containing the benzodioxole structure often exhibit significant antioxidant properties. For instance, studies have shown that derivatives of benzodioxole can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

- Table 1: Antioxidant Activity of Benzodioxole Derivatives

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

- Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | X µg/mL | |

| Escherichia coli | Y µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The results indicate that it may inhibit the growth of cancer cells by inducing apoptosis.

- Case Study: In Vitro Effects on Cancer Cell Lines

- A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of Z µM.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Free Radical Scavenging : The presence of the benzodioxole unit enhances its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance.

- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.